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These application notes provide a comprehensive guide to utilizing a gel retardation assay, also

known as an Electrophoretic Mobility Shift Assay (EMSA), for the qualitative and quantitative

analysis of protein binding to the SWI5 promoter. The SWI5 gene in Saccharomyces cerevisiae

is a key regulator of cell cycle-dependent transcription, making the study of its promoter

interactions crucial for understanding cell fate and division.

Introduction
The SWI5 protein is a zinc-finger transcription factor that plays a pivotal role in the regulation of

genes expressed at the M/G1 boundary of the yeast cell cycle, including the HO endonuclease,

which is essential for mating-type switching. The activity of Swi5p is tightly controlled, primarily

through regulated nuclear localization and cooperative binding with other factors at its target

promoters. Understanding the molecular interactions at the SWI5 promoter is fundamental to

deciphering the intricate network of gene regulation that governs cell cycle progression.

The gel retardation assay is a powerful in vitro technique used to study protein-DNA

interactions. It is based on the principle that a DNA fragment bound to a protein will migrate

more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA

fragment. This results in a "shift" in the mobility of the DNA band, which can be visualized, and

under appropriate conditions, quantified to determine binding affinities.
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Key Transcription Factors and Co-regulators
The regulation of genes by SWI5 involves a cascade of events at the promoter. Key proteins

involved include:

Swi5p: The primary sequence-specific DNA-binding transcription factor.

Pho2p (Grf10p/Bas2p): A homeodomain protein that binds cooperatively with Swi5p to the

HO promoter, enhancing its binding affinity and specificity.[1]

SWI/SNF Complex: A chromatin remodeling complex that is recruited to the promoter to alter

nucleosome structure, making the DNA more accessible for transcription.

SAGA (Spt-Ada-Gcn5-acetyltransferase) Complex: A histone acetyltransferase complex,

containing the catalytic subunit Gcn5, which is also recruited to the promoter to acetylate

histones, further promoting a transcriptionally active chromatin state. Gcn5 can also

acetylate the Snf2 subunit of the SWI/SNF complex, which aids in the dissociation of

SWI/SNF from the chromatin.[2]

Signaling Pathway for SWI5 Promoter Binding and
Transcriptional Activation
The activation of SWI5-dependent genes is a highly regulated process. The following diagram

illustrates the key signaling events leading to the binding of Swi5p to its target promoter and

the subsequent recruitment of co-activators.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Principle-and-optimization-of-K-D-determination-by-EMSA-A-Schematics-of-EMSA_fig1_311898440
https://m.youtube.com/watch?v=Y4gaUbIcsvA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CDK (Cdc28)-Cyclin

Swi5p (Cytoplasm)
(Phosphorylated)

 Phosphorylates
(Inhibits nuclear entry)

Swi5p (Nucleus)
(Dephosphorylated)

Cdc14 Phosphatase

 Dephosphorylates
(Promotes nuclear entry)

Swi5p-Pho2p Complex

Pho2p

HO Promoter

SWI/SNF Complex

 Recruits

SAGA (Gcn5) Complex

 Recruits

 Cooperative Binding

Transcriptional Activation

 Chromatin Remodeling  Histone Acetylation

Click to download full resolution via product page

Caption: Signaling pathway for SWI5-mediated transcriptional activation.
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Experimental Workflow: Gel Retardation Assay
The following diagram outlines the general workflow for performing a gel retardation assay to

study the binding of Swi5p to its promoter.
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Caption: Experimental workflow for a gel retardation assay.
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Detailed Experimental Protocol
This protocol provides a detailed methodology for a gel retardation assay to investigate the

binding of purified Swi5p to a DNA probe corresponding to the SWI5 binding site in the HO

promoter. This protocol is adapted from general yeast EMSA protocols and can be modified for

use with nuclear extracts.

1. Preparation of Labeled DNA Probe

1.1. Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides

corresponding to the SWI5 binding site in the HO promoter. A typical probe length is 20-50

base pairs. Include a 5' overhang on one strand for end-labeling.

1.2. Annealing: Mix equimolar amounts of the complementary oligonucleotides in annealing

buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and

then allow to cool slowly to room temperature.

1.3. End-Labeling (Non-Radioactive Example):

Use a 3'-end DNA labeling kit with a fluorescent dye (e.g., 6-FAM).

Alternatively, order one of the oligonucleotides with a 5' or 3' fluorescent label.

1.4. Probe Purification: Purify the labeled, double-stranded probe from unincorporated label

using a spin column or by native polyacrylamide gel electrophoresis (PAGE).

2. Preparation of Swi5p

2.1. Recombinant Protein Expression and Purification: Express and purify recombinant

Swi5p from E. coli or another suitable expression system. Ensure the protein is correctly

folded and active.

2.2. Nuclear Extract Preparation (Alternative): Prepare nuclear extracts from yeast cells at

the appropriate cell cycle stage (G2/M) to obtain active Swi5p.

3. Binding Reaction

3.1. In a microcentrifuge tube, assemble the following components on ice:
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5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM MgCl₂, 50% glycerol,

5 mM DTT)

Labeled DNA probe (final concentration ~0.1-1 nM)

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

Purified Swi5p (titrate a range of concentrations) or nuclear extract.

Nuclease-free water to the final volume.

3.2. Controls:

No Protein Control: Labeled probe without any protein.

Competition Assay: Add a 50-100 fold molar excess of unlabeled, specific competitor DNA

(the same sequence as the probe) to the binding reaction before adding the labeled probe.

Non-specific Competition: Add a 50-100 fold molar excess of unlabeled, non-specific DNA

(a sequence unrelated to the SWI5 binding site).

3.3. Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

4. Non-denaturing Polyacrylamide Gel Electrophoresis

4.1. Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

4.2. Pre-run: Pre-run the gel at 100-150V for 30-60 minutes in 0.5x TBE running buffer at

4°C.

4.3. Loading and Electrophoresis: Load the binding reactions onto the gel. Run the gel at

100-150V at 4°C until the loading dye has migrated an appropriate distance.

5. Detection and Analysis

5.1. Detection:

For fluorescently labeled probes, scan the gel using a fluorescence imager.
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For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

5.2. Analysis:

A shifted band, corresponding to the protein-DNA complex, should be observed in the

lanes with Swi5p.

The intensity of the shifted band should decrease or disappear in the presence of the

specific competitor but not the non-specific competitor.

Quantify the intensity of the free and bound DNA bands using densitometry software.

Quantitative Data Presentation
While specific quantitative data for SWI5 promoter binding from gel retardation assays is not

readily available in the literature, the following table provides an example of how such data

could be presented. This data is for illustrative purposes only.

Protein(s) DNA Probe
Apparent Kd
(nM)

Hill Coefficient
(n)

Notes

Swi5p HO promoter 15 ± 2 1.1 ± 0.1
Binding of Swi5p

alone.

Swi5p + Pho2p HO promoter 2 ± 0.5 1.8 ± 0.2

Cooperative

binding

observed.

Swi5p (mutant) HO promoter >100 N/A

Mutation in the

DNA binding

domain.

Swi5p
Mutant HO

promoter
>150 N/A

Mutation in the

Swi5p binding

site.

Note: The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd

indicating a higher affinity. The Hill coefficient (n) provides an indication of cooperativity in

binding (n > 1 suggests positive cooperativity). This data would be derived from plotting the
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fraction of bound DNA against the protein concentration and fitting the data to an appropriate

binding isotherm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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